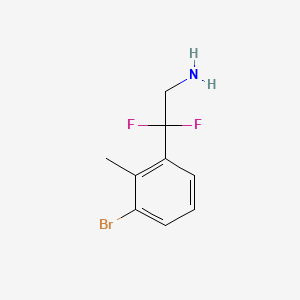
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of bromine, methyl, and difluoro groups attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride (LAH) for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include various substituted ethanamines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with specific molecular targets. The presence of bromine and difluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methylphenylmethanol: Shares the bromine and methyl groups but lacks the difluoroethanamine structure.
2-(3-Bromo-2-methylphenyl)ethanamine: Similar structure but without the difluoro groups.
Uniqueness
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine is unique due to the combination of bromine, methyl, and difluoro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H10BrF2N |
|---|---|
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
2-(3-bromo-2-methylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C9H10BrF2N/c1-6-7(9(11,12)5-13)3-2-4-8(6)10/h2-4H,5,13H2,1H3 |
Clave InChI |
VDAPJNNPKGRVHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Br)C(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


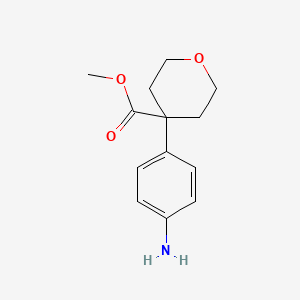
![ethyl 2-{[(2Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13588489.png)
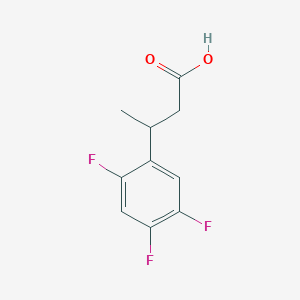
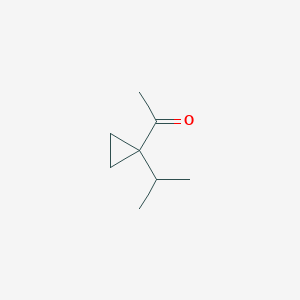


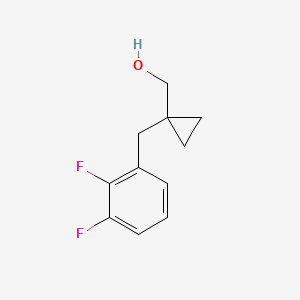

![2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B13588518.png)
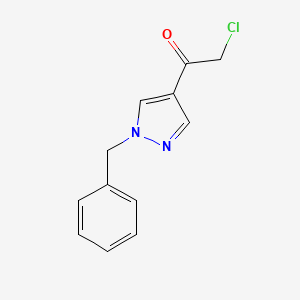
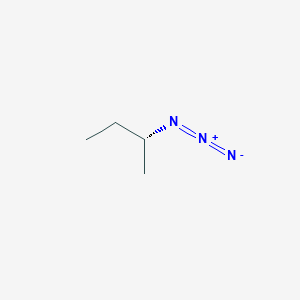
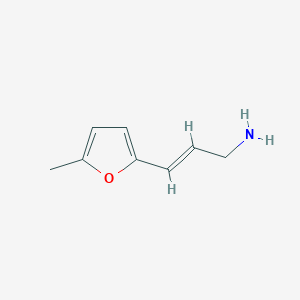
![rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis](/img/structure/B13588540.png)

